

Basic Flavor Profile and Biological Data of 2-Pentadecanone

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Compound Focus: 2-Pentadecanone

CAS No.: 2345-28-0

Cat. No.: S573501

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The table below consolidates the available data on **2-Pentadecanone** from the search results.

Attribute	Description / Value	Source
Common Name	2-Pentadecanone	[1]
Chemical Formula	C ₁₅ H ₃₀ O	[1]
Flavor Description	Celery, fresh, jasmin	[1]
Natural Occurrence	Detected in green vegetables, cauliflowers, asparagus, breakfast cereals	[1]
Reported Bioactivity	Gastroprotective effect in ethanol-induced gastric ulceration in rats; antioxidant properties (increased SOD, CAT; decreased MDA)	[2]
Experimental Model	<i>In vivo</i> , Sprague Dawley rats	[2]
Acute Oral Toxicity	No mortality or signs of toxicity at 300 mg/kg in rats	[2]

Experimental Protocol for Gastric Ulcer Study

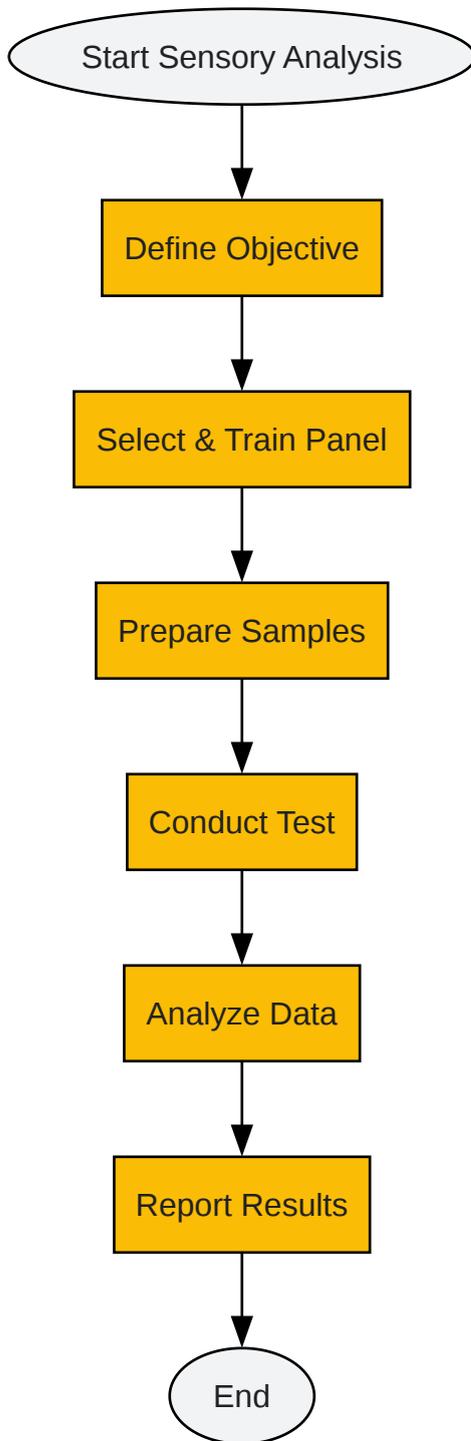
For the gastroprotective study cited above, the experimental methodology was as follows [2]:

- **Animal Model:** Male Sprague Dawley rats were fasted and divided into groups.
- **Pre-treatment:** Groups received either:
 - **Negative control:** 5% Tween 20
 - **Positive control:** 20 mg/kg Omeprazole
 - **Test groups:** 10 mg/kg or 20 mg/kg of **2-Pentadecanone**
- **Ulcer Induction:** All groups received 1 mL of absolute ethanol orally one hour after pre-treatment.
- **Analysis:** Animals were sacrificed an hour later. Stomachs were collected for:
 - Macroscopic and histological evaluation of lesions.
 - Measurement of antioxidant enzymes (SOD, CAT) and lipid peroxidation (MDA) in tissue homogenate.
 - Immunohistochemistry analysis for HSP70 and Bax protein expression.

A Path Forward for Your Comparison Guide

To build the comprehensive guide you require, I suggest focusing on these actionable steps:

- **Source Direct Comparative Data:** The current search lacked side-by-side comparisons with compounds like 2-Tridecanone or 2-Heptadecanone. Targeted searches in scientific databases (Scifinder, PubMed) for "methyl ketone flavor profile comparison" or "sensory analysis of aliphatic ketones" may yield the necessary data.
- **Design a Sensory Analysis Protocol:** To generate new comparison data, you can adopt established sensory evaluation methods. The flowchart below outlines a standard workflow for a descriptive sensory test, which is ideal for creating detailed flavor profiles.



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This methodology provides a framework for objectively measuring and comparing flavor attributes [3] [4]. Key steps include using trained panelists, controlled preparation of samples (e.g., in odor-free water at specific concentrations), and structured evaluation forms to score intensity of attributes like "celery," "floral," "green," "bitter," and "earthy" [4].

- **Incorporate Broader Context:** Explore **2-Pentadecanone's** use as a **flavoring ingredient (FEMA 3724)** and its market trends in fragrances and flavorings to add practical relevance to your guide [1] [5].

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